Methyl 1-acetyl-1H-indazole-5-carboxylate

Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Researchers synthesizing indazole-based kinase inhibitors need orthogonal N1 protection during C5 ester manipulations. Methyl 1-acetyl-1H-indazole-5-carboxylate (CAS 239075-26-4) addresses this with: • Selective N1-acetyl deprotection under mild acid-96% yield without 5-ester cleavage. • Methyl ester hydrolyzes 1.8× faster than ethyl analog, reducing N1-acetyl loss. • Directly matches patented intermediates for GSK-3, ROCK, JAK, AKT inhibitors. • CNS-favorable profile: HBD=0, TPSA 61.2 Ų, XLogP3 1.3. A reliable building block for reproducible multi-step syntheses.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 239075-26-4
Cat. No. B1603824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-acetyl-1H-indazole-5-carboxylate
CAS239075-26-4
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESCC(=O)N1C2=C(C=C(C=C2)C(=O)OC)C=N1
InChIInChI=1S/C11H10N2O3/c1-7(14)13-10-4-3-8(11(15)16-2)5-9(10)6-12-13/h3-6H,1-2H3
InChIKeyJMZJFHDPNVMBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-Acetyl-1H-Indazole-5-Carboxylate: Protected Indazole Scaffold


Methyl 1-acetyl-1H-indazole-5-carboxylate (CAS 239075-26-4) is an N1-acetyl protected methyl ester derivative of the indazole-5-carboxylic acid scaffold. The indazole core is a well-established privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and CNS-active agents. [1] The compound features a fused benzene-pyrazole bicycle with a 5-position methyl carboxylate ester and an N1-position acetyl protecting group. [2] The N1-acetyl substitution distinguishes it from the unprotected methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) and enables selective orthogonal deprotection strategies during multi-step synthesis. [3]

Orthogonal N1-acetyl protection enables selective deprotection without cleaving the 5-methyl ester, critical for multi-step indazole functionalization.

Methyl ester kinetics offer faster hydrolysis than ethyl ester, facilitating conversion to the carboxylic acid under mild conditions.

Documented synthetic utility in patented kinase inhibitor routes (GSK-3, ROCK, JAK, AKT), supporting established protocols.

Substitution Limitations of Methyl 1-Acetyl-1H-Indazole-5-Carboxylate


Substituting methyl 1-acetyl-1H-indazole-5-carboxylate with a close structural analog introduces quantifiable differences in reactivity, orthogonal protection, and downstream compatibility. The N1-acetyl group enables selective deacetylation under mild acidic conditions without affecting the 5-methyl ester, an orthogonal strategy that analogs lacking the acetyl group (e.g., methyl 1H-indazole-5-carboxylate) cannot support. Additionally, the methyl ester hydrolyzes 1.8× faster than the corresponding ethyl ester under basic conditions, directly impacting reaction kinetics and yield in hydrolysis-dependent transformations. These functional divergences mean that analog substitution may require re-optimization of synthetic protocols, alter intermediate stability, or compromise regioselective control in subsequent coupling reactions. [1]

Target
Methyl 1-acetyl-1H-indazole-5-carboxylate
N1-acetyl protected; orthogonal deprotection possible. Methyl ester enables faster hydrolysis.
Analog
Methyl 1H-indazole-5-carboxylate
Lacks N1-acetyl group; requires separate protection step, risking premature ester hydrolysis.
Target
Methyl 1-acetyl-1H-indazole-5-carboxylate
Methyl ester hydrolyzes 1.8× faster than ethyl ester under basic conditions.
Analog
Ethyl 1-acetyl-1H-indazole-5-carboxylate
Slower hydrolysis may extend reaction time and alter intermediate stability in sensitive sequences.

Quantitative Differentiation from Closest Analogs


Orthogonal N1-Acetyl Deprotection Selectivity

The N1-acetyl group in methyl 1-acetyl-1H-indazole-5-carboxylate can be selectively removed under mild acidic conditions (6.0 M HCl in methanol, room temperature overnight) to afford methyl 1H-indazole-5-carboxylate in 96% yield without hydrolysis of the 5-methyl ester. In contrast, the unprotected methyl 1H-indazole-5-carboxylate (CAS 473416-12-5) cannot participate in N1-protection-dependent sequences and requires alternative protection/deprotection routes that may expose the ester to premature hydrolysis. [1]

Deprotection Selectivity
Head-to-head
96% yield; 5-methyl ester intact after N1-acetyl removal
Supports orthogonal protection strategy for kinase inhibitor synthesis
6M HCl/MeOH, RT, overnight; target vs unprotected analog
Medicinal Chemistry Organic Synthesis Protecting Group Strategy

Methyl vs. Ethyl Ester Hydrolysis Kinetics

Comparative analysis of methyl versus ethyl ester derivatives reveals that methyl esters hydrolyze 1.8× faster than ethyl esters under basic conditions due to reduced steric hindrance at the carbonyl carbon. Applied to the 1-acetyl-1H-indazole-5-carboxylate series, this means that methyl 1-acetyl-1H-indazole-5-carboxylate (target) undergoes base-mediated hydrolysis to 1-acetyl-1H-indazole-5-carboxylic acid significantly faster than ethyl 1-acetyl-1H-indazole-5-carboxylate (CAS 192944-50-6). [1]

Ester Hydrolysis Rate
Class-level
1.8× faster than ethyl ester under basic conditions
Enables shorter reaction time for acid formation
Class-level inference; verify for specific substrate
Reaction Kinetics Ester Hydrolysis Process Chemistry

Intermediate Utility in Kinase Inhibitor Synthesis

Methyl 1-acetyl-1H-indazole-5-carboxylate is explicitly disclosed as a synthetic intermediate in patents claiming indazole-based kinase inhibitors targeting GSK-3, ROCK, JAK, AKT, and other therapeutically relevant kinases. [1] In contrast, the N1-unprotected methyl 1H-indazole-5-carboxylate is typically employed in earlier-stage building block preparations or as a final compound rather than as a protected intermediate for late-stage diversification. [2] The acetyl-protected variant offers a defined entry point for C5-ester hydrolysis to the carboxylic acid followed by amide coupling while maintaining N1-protection, a route not accessible from the unprotected analog without additional protection steps. [3]

Patent Intermediate Utility
Reported
Disclosed in GSK-3, ROCK, JAK, AKT inhibitor synthetic routes
Reduces synthetic step count by avoiding separate N1-protection
Source-specific review; patent context
Kinase Inhibitors Pharmaceutical Intermediates Patent Chemistry

Physicochemical Profile vs. Unprotected Analog

The N1-acetyl substitution in methyl 1-acetyl-1H-indazole-5-carboxylate alters key physicochemical properties compared to methyl 1H-indazole-5-carboxylate: XLogP3 increases from 2.1 to 1.3 (note: target compound has lower predicted XLogP3-AA of 1.3, comparator XLogP3 is 2.1), hydrogen bond donor count decreases from 1 to 0, and topological polar surface area (TPSA) increases from 55 Ų to 61.2 Ų. [1][2] The elimination of the indazole NH hydrogen bond donor modifies membrane permeability characteristics and alters metabolic stability profiles, as NH-containing indazoles are susceptible to N-glucuronidation.

Physicochemical Profile
Head-to-head
HBD 0 vs 1; ΔMW +42; ΔTPSA +6.2 Ų vs unprotected analog
Predicted to improve passive permeability and reduce N-glucuronidation
Computed properties; experimental validation required
Physicochemical Properties Drug-Likeness ADME Prediction

Recommended Procurement Scenarios


5-Carboxamide Kinase Inhibitor Synthesis with Orthogonal Protection

Use as the protected starting material when the synthetic route requires 5-ester hydrolysis and subsequent amide coupling while preserving the N1-position for later diversification. The 96% yield deacetylation step ensures near-quantitative recovery of the free indazole NH after C5 functionalization is complete. This orthogonal strategy is documented in patents claiming indazole-based GSK-3, ROCK, JAK, and AKT inhibitors. [1]

Controlled Ester Hydrolysis to 5-Carboxylic Acid

Select this compound over ethyl 1-acetyl-1H-indazole-5-carboxylate when faster hydrolysis kinetics are desired. The methyl ester hydrolyzes 1.8× faster under basic conditions, enabling shorter reaction times and reducing the risk of N1-acetyl cleavage under prolonged basic exposure. The resulting 1-acetyl-1H-indazole-5-carboxylic acid serves as a key intermediate for amide coupling with diverse amines.

CNS Drug Discovery with Reduced H-Bond Donors

Prioritize this compound when designing CNS-penetrant indazole scaffolds. The N1-acetyl group eliminates the indazole NH hydrogen bond donor (HBD count = 0 vs. 1 for unprotected analog), which is a key determinant of blood-brain barrier permeability. The computed XLogP3-AA of 1.3 and TPSA of 61.2 Ų fall within favorable ranges for CNS drug-likeness. [2]

Large-Scale Procurement for Patent Kinase Inhibitors

Obtain this compound as a commercial intermediate when following published synthetic protocols from kinase inhibitor patents (US20090203690, US6531491B1, US7858645B2) that explicitly reference indazole-5-carboxylate derivatives. [3] Using the exact protected intermediate specified in these patents ensures reproducibility of reported yields and avoids the need for re-validation of alternative protection strategies. [4]

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis with orthogonal N1/C5 protection
N1-acetyl orthogonal deprotection capability
Deprotection yield and ester integrity under reported conditions
Hydrolysis-sensitive intermediate conversion to 5-carboxylic acid
Methyl ester hydrolysis rate
Reaction kinetics and intermediate stability
CNS-targeted scaffold design with reduced H-bond donors
Predicted CNS drug-likeness profile (HBD=0, TPSA)
Experimental permeability and efflux ratio assessment
Patent-defined kinase inhibitor intermediate procurement
Patent-specified protected intermediate identity
Reproducibility of literature yields and protocol transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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